Pharmacopoeial Limits for Impurity K
Chlorhexidine Digluconate Impurity K has a defined, specific acceptance limit of 0.4% in the European Pharmacopoeia monograph for chlorhexidine gluconate solution . This limit is distinct from and less stringent than those for other impurities such as Impurity H (0.5%) and Impurity N (1.0%), but more stringent than the limit for Impurity P (chloroaniline, 500 ppm) . The fact that a unique limit is set specifically for Impurity K underscores its distinct identity and the necessity for its individual quantitation using a certified reference standard.
| Evidence Dimension | Regulatory Acceptance Limit |
|---|---|
| Target Compound Data | 0.4% (as Impurity K in Chlorhexidine Gluconate Solution, BP) |
| Comparator Or Baseline | Impurity H: 0.5%; Impurity N: 1.0%; Impurity P (Chloroaniline): 500 ppm |
| Quantified Difference | Impurity K limit is 0.1% lower than Impurity H, 0.6% lower than Impurity N, and 3500 ppm higher than Impurity P. |
| Conditions | European Pharmacopoeia (EP) monograph specification for Chlorhexidine Gluconate Solution |
Why This Matters
Procurement of the specific Impurity K standard is mandatory for demonstrating compliance with the established 0.4% limit; using a standard for a different impurity would not be accepted by regulatory authorities.
